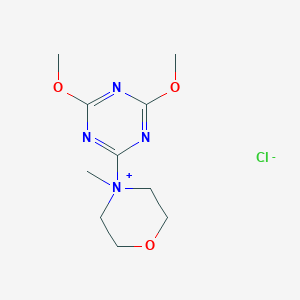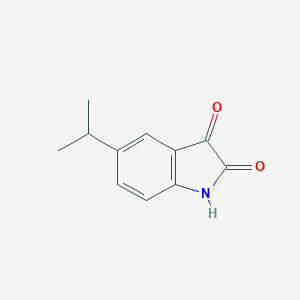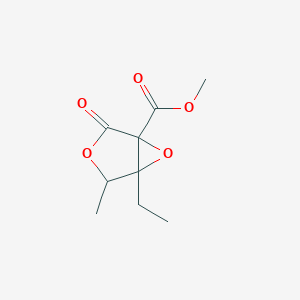
3-(4-Bromophenyl)azetidine
Overview
Description
3-(4-Bromophenyl)azetidine is a chemical compound with the molecular formula C9H10BrN and a molecular weight of 212.09 . It is used for research purposes .
Synthesis Analysis
Azetidines, including 3-(4-Bromophenyl)azetidine, can be synthesized through aza Paternò–Büchi reactions . This reaction is a [2 + 2] photocycloaddition between an imine and an alkene component, which is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of 3-(4-Bromophenyl)azetidine consists of a four-membered azetidine ring attached to a bromophenyl group . The presence of the bromine atom on the phenyl ring makes this compound particularly interesting for further functionalization.Chemical Reactions Analysis
Azetidines, such as 3-(4-Bromophenyl)azetidine, are known for their unique reactivity due to the considerable ring strain . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Azetidines, including 3-(4-Bromophenyl)azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis of Functionalized Azetidines
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . This method could potentially be applied to the synthesis of functionalized 3-(4-Bromophenyl)azetidines.
Applications of Metalated Azetidines
Recent advances in the chemistry and reactivity of azetidines have reported the applications of metalated azetidines . This could open up new avenues for the use of 3-(4-Bromophenyl)azetidine in various chemical reactions.
Facile Opening with Carbon Nucleophiles
Azetidines, including 3-(4-Bromophenyl)azetidine, can undergo facile opening with carbon nucleophiles . This property can be exploited in the synthesis of a wide range of organic compounds.
Polymer Synthesis
Azetidines have been used in polymer synthesis . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
Antibacterial and Antimicrobial Coatings
The polymers derived from azetidines can be used for antibacterial and antimicrobial coatings . This could potentially include polymers derived from 3-(4-Bromophenyl)azetidine.
CO2 Adsorption
Polymers derived from azetidines have been used for CO2 adsorption . This suggests that 3-(4-Bromophenyl)azetidine could potentially be used in the development of materials for carbon capture and storage.
Non-viral Gene Transfection
Azetidine-derived polymers have also been used for non-viral gene transfection . This indicates that 3-(4-Bromophenyl)azetidine could potentially be used in the development of new gene delivery systems.
Safety and Hazards
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are considered important in organic synthesis and medicinal chemistry, and their unique reactivity opens up new possibilities for future research .
properties
IUPAC Name |
3-(4-bromophenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJFWWNFVIMSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222470 | |
| Record name | Azetidine, 3-(p-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)azetidine | |
CAS RN |
7215-01-2 | |
| Record name | Azetidine, 3-(p-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine, 3-(p-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B121850.png)


![8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol](/img/structure/B121857.png)





